N-(4-chlorobenzyl)-1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide
Description
N-(4-Chlorobenzyl)-1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide is a thienopyrimidinone-derived compound featuring a piperidine-4-carboxamide scaffold substituted with a 4-chlorobenzyl group and a phenyl moiety at the 3-position of the thienopyrimidinone core. The 4-chlorobenzyl substituent likely enhances lipophilicity, influencing membrane permeability and target binding, while the phenyl group at position 3 may contribute to π-π stacking interactions with biological targets .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O2S/c26-19-8-6-17(7-9-19)16-27-23(31)18-10-13-29(14-11-18)25-28-21-12-15-33-22(21)24(32)30(25)20-4-2-1-3-5-20/h1-9,12,15,18H,10-11,13-14,16H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMKZMPUNCSYFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Cl)C3=NC4=C(C(=O)N3C5=CC=CC=C5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thienopyrimidine ring.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached via a nucleophilic aromatic substitution reaction, typically using 4-chlorobenzyl chloride and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-chlorobenzyl)-1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Pharmaceuticals: The compound is explored for its pharmacological properties, including its ability to interact with specific biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new drugs and materials.
Biological Research: Researchers investigate its effects on cellular processes and its potential as a tool for studying biological pathways.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with derivatives of thieno[3,2-d]pyrimidinone and related heterocycles. Key analogues and their distinguishing features are outlined below:
Key Findings from Comparative Studies
However, methoxy-substituted derivatives exhibit better aqueous solubility, critical for oral bioavailability . In indole-based analogues (e.g., I13), the 4-chlorobenzyl group synergizes with pyrimidinyl-amino substituents to achieve sub-micromolar cytotoxicity, suggesting that electronic effects (Cl as electron-withdrawing) stabilize receptor-ligand interactions .
Core Structure Influence: Thieno[3,2-d]pyrimidinone derivatives (target compound and EP 2 402 347 A1 analogues) demonstrate broader kinase inhibition profiles compared to indole or pyridine-based scaffolds, likely due to the planar thienopyrimidinone core facilitating ATP-binding pocket interactions . Morpholino and piperazinyl substituents in patent derivatives (EP 2 402 347 A1) improve selectivity for PI3Kδ isoforms, whereas the target compound’s simpler phenyl and chlorobenzyl groups may favor broader-spectrum activity .
Derivatives with complex substituents (e.g., I13–I15 in ) require multi-step functionalization, resulting in lower yields (46.6–54%) compared to simpler thienopyrimidinones .
Biological Activity
N-(4-chlorobenzyl)-1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with the following characteristics:
- Molecular Formula : C20H21ClN4O2S
- Molecular Weight : 404.92 g/mol
- IUPAC Name : this compound
This structure suggests potential interactions with biological targets due to the presence of various functional groups.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain kinases and enzymes involved in cancer progression and inflammation.
Therapeutic Applications
- Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways associated with cell survival.
- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation markers in vitro and in vivo, indicating a possible application in treating inflammatory diseases.
Case Studies and Research Findings
A summary of notable studies regarding the biological activity of this compound is presented in the following table:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thienopyrimidine Core : Reaction of appropriate precursors under acidic conditions.
- Piperidine Ring Construction : Cyclization reactions to form the piperidine moiety.
- Amide Bond Formation : Coupling with 4-chlorobenzylamine to yield the final product.
These methods are optimized for yield and purity to facilitate biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
